7-Chloro-1H-indole-3-carboxylic acid
Overview
Description
The compound 7-Chloro-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, which is significant in the context of neurological disorders and conditions such as stroke .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a related compound, was guided by 3D comparative molecular field analysis (CoMFA) and involved optimizing in vivo potency and binding activity. The introduction of electron-withdrawing or heterocyclic groups at specific positions on the indole ring system was found to enhance the compound's affinity and potency . Although the exact synthesis of 7-Chloro-1H-indole-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies involving substitution and hydrolysis reactions are commonly employed in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For example, the carboxyl group's orientation in relation to the indole ring system can significantly affect the compound's binding properties. In a related compound, 3-Carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is nearly coplanar with the indole ring, while the carboxylic acid group linked to the five-membered ring is almost perpendicular. This orientation influences the hydrogen bonding patterns in the crystal structure, which can be critical for the compound's biological function .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. The synthesis of related compounds often involves reactions such as substitution, where different groups are introduced onto the indole ring, and hydrolysis, where ester or amide groups are converted into carboxylic acids. These reactions are carefully optimized to achieve high yields and desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and crystal structure, are influenced by the functional groups attached to the indole core. For instance, the presence of chloro and fluoro substituents can affect the compound's density and crystal packing, as seen in the X-ray structure analysis of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid . These properties are important
Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis of Heterocyclic Compounds : A one-pot synthesis method for 3-Chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent was reported. This method offers moderate yields and can be applied to various substituted benzoic acids (Majo & Perumal, 1996).
Synthesis of Indole Derivatives for Therapeutic Applications : Research has focused on synthesizing indole-2-carboxylic acid derivatives due to their therapeutic applications. For instance, a series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, indicating potential in pharmacological fields (Raju et al., 2015).
Molecular Docking Studies for Drug Design : Molecular docking studies have been conducted on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids to predict binding interactions with target proteins, suggesting its role in drug discovery and design (Reddy et al., 2022).
Pharmaceutical and Biological Applications
Antagonist in Pharmacology : The derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid has been identified as a novel CysLT1 antagonist, showing potential in treating conditions mediated by CysLT1 receptors (Chen et al., 2016).
Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating their potential use in antimicrobial therapies (Raju et al., 2015).
Glycine-Site NMDA Receptor Antagonists : Compounds like (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid have been synthesized as potent selective glycine-site NMDA receptor antagonists, useful in neurological research and potential therapeutic applications (Baron et al., 2005).
Material Science and Electrochemistry
- Electrochemical Applications : The impact of carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole derivatives was investigated, revealing significant effects on the electrochemical properties of polymer nanowires. This suggests potential applications in supercapacitor technology (Ma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
86153-24-4 | |
Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86153-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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